molecular formula C4H4N4S B6264258 2-(azidomethyl)-1,3-thiazole CAS No. 171268-82-9

2-(azidomethyl)-1,3-thiazole

Cat. No. B6264258
CAS RN: 171268-82-9
M. Wt: 140.2
InChI Key:
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Description

2-(Azidomethyl)-1,3-thiazole, also known as 2-amino-1,3-thiazole-4-carboxaldehyde, is a small molecule that is used in many scientific research applications. It is a colorless solid that is soluble in water and ethanol. 2-(Azidomethyl)-1,3-thiazole has been found to have many biochemical and physiological effects, making it an important molecule in the scientific research field.

Scientific Research Applications

Synthesis of Triazole-Bispidinone Scaffolds

2-(Azidomethyl)-1,3-thiazole: is utilized in the synthesis of new triazole-bispidinone scaffolds. These scaffolds are significant due to their applications in catalytic processes. The introduction of triazole moieties using the CuAAC click-reaction expands the number of coordination sites on the bispidine core, which is crucial for metal chelation. This has been demonstrated to be effective in the catalytic Henry reaction with copper and zinc .

Metal Complex Formation

The compound’s azide group can react with various metals to form metal complexes. These complexes have potential applications in molecular catalysis, coordination polymers synthesis, and molecular magnetism. The ability to efficiently coordinate metals in a highly preorganized way is essential for the development of new materials and catalytic systems .

Polymer Crosslinking

Organic azides, including 2-(azidomethyl)-1,3-thiazole , are known for their reactivity, which is advantageous in polymer crosslinking. This process alters the physical properties of polymers and boosts the efficiencies of polymer-based devices such as membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .

High-Energy Materials

Due to the propensity of the azide group to release nitrogen upon thermal activation or photolysis, compounds like 2-(azidomethyl)-1,3-thiazole are explored as high-energy materials. The energy released during this scission reaction makes them candidates for use in energetic material sciences .

Synthesis of Heterocycles

2-(Azidomethyl)-1,3-thiazole: is instrumental in synthesizing various heterocycles, which are core structures in many pharmaceuticals and agrochemicals. These include five-member rings with one heteroatom, such as pyrroles, and with two heteroatoms, such as pyrazole, isoxazole, oxazole, thiazole, oxazine, and pyrimidine .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(azidomethyl)-1,3-thiazole involves the reaction of 2-bromo-1,3-thiazole with sodium azide in the presence of a palladium catalyst.", "Starting Materials": [ "2-bromo-1,3-thiazole", "sodium azide", "palladium catalyst" ], "Reaction": [ "Dissolve 2-bromo-1,3-thiazole in a solvent such as DMF or DMSO.", "Add sodium azide to the solution and stir at room temperature for several hours.", "Add a palladium catalyst such as Pd(PPh3)4 to the reaction mixture and heat to reflux.", "After completion of the reaction, cool the mixture and filter off any solids.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the product by column chromatography or recrystallization." ] }

CAS RN

171268-82-9

Product Name

2-(azidomethyl)-1,3-thiazole

Molecular Formula

C4H4N4S

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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